molecular formula C22H25N7O3 B2781993 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA CAS No. 1428378-12-4

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA

Cat. No.: B2781993
CAS No.: 1428378-12-4
M. Wt: 435.488
InChI Key: RBHUSFHIRHZEIH-UHFFFAOYSA-N
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Description

This compound, a urea derivative with a 2,3-dihydro-1,4-benzodioxin core and a pyrimidine-pyridine substituent, is hypothesized to exhibit kinase-inhibitory or receptor-modulating properties due to its structural complexity. Its design integrates a benzodioxin moiety (associated with metabolic stability) and a pyrimidine-pyridine pharmacophore (common in kinase inhibitors like imatinib).

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-14-5-6-23-19(11-14)29-21-13-20(26-15(2)27-21)24-7-8-25-22(30)28-16-3-4-17-18(12-16)32-10-9-31-17/h3-6,11-13H,7-10H2,1-2H3,(H2,25,28,30)(H2,23,24,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHUSFHIRHZEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA typically involves multi-step organic reactions. The process may start with the preparation of the benzo-dioxin ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step usually involves the formation of the urea linkage under mild conditions using reagents such as isocyanates or carbamates.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The benzo-dioxin ring can be oxidized to form quinones.

    Reduction: The pyrimidine moiety can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to partially or fully hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The pyrimidine moiety, for example, could be involved in binding to nucleotide-binding sites, while the benzo-dioxin ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Research Implications and Limitations

  • Computational consistency (Tanimoto >0.5) aligns with bioactivity clusters .
  • Limitations: Docking variability (e.g., affinity score fluctuations due to minor motif changes) necessitates experimental validation .
  • Future Directions : Synthesis and testing against kinase panels (e.g., PI3K/AKT pathway) are critical to confirm predicted activity .

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-({2-Methyl-6-[(4-Methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and pharmacological implications based on available research findings.

Chemical Structure and Properties

The compound consists of a 1,4-benzodioxane moiety, which is known for various biological activities including anti-inflammatory and anti-cancer properties. The presence of the pyrimidine and urea functional groups further enhances its pharmacological profile.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of related compounds featuring the benzodioxane structure. For instance, sulfonamide derivatives containing this moiety exhibited significant inhibition against enzymes such as:

  • α-glucosidase : Important for glucose metabolism and a target for Type 2 diabetes treatment.
  • Acetylcholinesterase (AChE) : A key enzyme in neurotransmission, with implications in Alzheimer's disease therapy.

The synthesized compounds demonstrated varying degrees of inhibition, with some showing promising results comparable to established drugs in terms of efficacy .

Antitumor Activity

Compounds with the benzodioxane structure have been noted for their antitumor properties. Research indicates that derivatives can act as effective anti-proliferative agents against various cancer cell lines. For example, studies have shown that certain benzodioxane derivatives can induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic markers .

Case Studies

Case Study 1: Anti-Diabetic Potential

In an investigation focusing on the anti-diabetic effects of benzodioxane derivatives, a related compound was assessed for its ability to inhibit α-glucosidase. The results indicated a dose-dependent inhibition, suggesting potential utility in managing postprandial blood glucose levels .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of compounds containing the benzodioxane structure. These compounds were tested for their ability to inhibit AChE, with results indicating significant inhibitory activity. This suggests their potential application in treating neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest that it may exhibit favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to ascertain safety profiles.

Data Table: Biological Activities Summary

Biological ActivityTarget Enzyme/Cell TypeEfficacy LevelReference
α-glucosidase InhibitionYeast α-glucosidaseSignificant
AChE InhibitionHuman AChEModerate
Antitumor ActivityVarious Cancer Cell LinesPromising
NeuroprotectionNeuronal Cell LinesSignificant

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:
The synthesis involves sequential coupling of the benzodioxin-6-yl urea scaffold with functionalized pyrimidine intermediates. A typical approach includes:

Urea formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with an isocyanate derivative under anhydrous conditions (e.g., THF, 0–5°C).

Pyrimidine functionalization : Introduce the 2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl moiety via nucleophilic aromatic substitution (e.g., Pd-catalyzed coupling).
Validation :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structural confirmation : X-ray crystallography (SHELX refinement ) or NMR (1H/13C, COSY/HSQC for connectivity).
    Reference Data : Similar urea derivatives in and highlight the importance of inert conditions and catalytic systems for high yields .

Advanced: How can experimental design (DoE) optimize reaction conditions for scale-up synthesis?

Methodological Answer:
Implement a factorial design to evaluate critical parameters:

  • Variables : Temperature (60–100°C), catalyst loading (0.1–1 mol%), solvent polarity (DMF vs. THF).
  • Response metrics : Yield, purity, and reaction time.
    Example DOE Table :
RunTemp (°C)Catalyst (%)SolventYield (%)Purity (%)
1600.1DMF6295
21001.0THF8898
Analysis : Use ANOVA to identify significant factors. emphasizes statistical methods to minimize trial-and-error approaches .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR : Assign peaks for the benzodioxin (δ 6.7–7.2 ppm, aromatic protons) and pyrimidine (δ 8.1–8.5 ppm) moieties.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (expected m/z ~480–500).
  • XRD : Single-crystal analysis (SHELXL refinement ) to resolve stereoelectronic effects in the urea linkage.
    Tip : Compare with structurally analogous compounds in and to validate assignments .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or VEGFR).

MD simulations : Run 100 ns simulations (AMBER force field) to assess binding stability.

QSAR : Corolate substituent effects (e.g., pyridinyl amino groups) with activity using MOE or Schrödinger.
Key Insight : highlights reaction path search methods via quantum chemical calculations to prioritize targets .

Advanced: How to resolve contradictions in bioactivity data across in vitro assays?

Methodological Answer:

  • Assay standardization : Use ATP-level normalization in kinase inhibition assays (e.g., ADP-Glo™).
  • Data reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., cell line variability, solvent effects).
    Case Study : ’s comparative table for urea derivatives shows how structural nuances (e.g., chloro vs. methoxy groups) impact activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : −20°C under argon in amber vials (light-sensitive urea derivatives degrade via hydrolysis).
  • Stability testing : Monitor via HPLC every 3 months; discard if purity drops below 95%.
    Validation : ’s buffer preparation protocols (pH 6.5 ammonium acetate) can stabilize aqueous formulations temporarily .

Advanced: How to design a SAR study for optimizing pharmacokinetic properties?

Methodological Answer:

Structural modifications : Vary substituents on the pyrimidine (e.g., methyl, ethyl) and benzodioxin (e.g., halogenation).

ADME profiling :

  • Solubility : Shake-flask method (pH 7.4 PBS).
  • Permeability : Caco-2 assay.

In silico tools : Use COMSOL Multiphysics + AI ( ) to simulate intestinal absorption .
SAR Table :

DerivativeLogPSolubility (µg/mL)Caco-2 Papp (×10⁻⁶ cm/s)
Parent3.2128.5
Cl-subst3.856.2

Advanced: What strategies mitigate synthetic byproducts in the urea linkage?

Methodological Answer:

  • Byproduct identification : LC-MS to detect oligoureas or hydrolysis products.
  • Mitigation :
    • Use Boc-protected intermediates to prevent urea dimerization.
    • Optimize stoichiometry (1:1.05 amine:isocyanate ratio).
      Support : ’s emphasis on factorial design reduces side reactions .

Basic: How to assess cytotoxicity in primary cell lines?

Methodological Answer:

Cell viability : MTT assay (48–72 hr exposure, IC50 calculation).

Selectivity index : Compare IC50 in cancer vs. normal cells (e.g., HEK293).

Controls : Include cisplatin (positive control) and DMSO vehicle.
Reference : ’s pharmacological protocols for urea derivatives .

Advanced: Can AI-driven automation improve high-throughput screening (HTS) for analogs?

Methodological Answer:

  • Workflow :
    • Library design : Enamine REAL Space for virtual analogs.
    • Automated synthesis : Chemspeed or Unchained Labs platforms.
    • HTS integration : Use robotic liquid handlers (e.g., Hamilton STAR) for 384-well assays.
      Future Direction : ’s "smart laboratories" concept enables real-time AI feedback during HTS .

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